3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine
Description
3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-ethoxybenzoyl group at the 1-position and a propoxy group at the 6-position of the pyridazine core. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including receptor modulation (e.g., serotonin, dopamine) and anticonvulsant properties . The ethoxy and propoxy substituents likely influence lipophilicity and pharmacokinetic properties, while the piperazine moiety contributes to receptor-binding interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-15-27-19-10-9-18(21-22-19)23-11-13-24(14-12-23)20(25)16-5-7-17(8-6-16)26-4-2/h5-10H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUFTJIOFTPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders. The compound may also inhibit certain enzymes, contributing to its antibacterial and antifungal properties .
Comparison with Similar Compounds
3-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-propoxypyridazine
This compound (CAS 946313-10-6) shares the pyridazine-piperazine scaffold but replaces the 4-ethoxybenzoyl group with a 2-chloro-6-fluorobenzoyl moiety . Such modifications are critical for optimizing receptor selectivity, as seen in dopamine D4 receptor ligands like L-750,667, where halogenation improves affinity and selectivity .
Urea Derivatives with Piperazine-Thiazol Hybrids
Compounds such as 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and its analogues () feature urea and thiazol groups instead of pyridazine. Despite structural differences, the piperazine-thiazol core demonstrates high synthetic yields (83–88%) and molecular weights (~466–602 Da), comparable to the target compound’s calculated mass (~400–450 Da).
Pharmacological and Receptor Affinity Comparisons
Dopamine D4 Receptor Ligands
L-750,667, a piperazine-containing azaindole derivative, exhibits nanomolar affinity (Ki = 0.51 nM) for dopamine D4 receptors with >2000-fold selectivity over D2/D3 receptors . However, the ethoxybenzoyl group may reduce selectivity due to increased steric bulk compared to L-750,667’s compact azaindole scaffold.
Serotonin Receptor Modulators
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione (e.g., compounds 5–7) show high 5-HT2A receptor affinity (Ki = 15–46 nM) and antagonist activity . The pyridazine-piperazine scaffold in 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine may similarly target 5-HT receptors, though substituent positioning (ethoxy vs. phenyl groups) could alter binding kinetics. For instance, replacing the cyclohexane spiro group with β-tetralone in pyrrolidine-diones reduced 5-HT2A affinity, highlighting the sensitivity of receptor interactions to substituent geometry .
Yield and Stability
Piperazine-thiazol-urea derivatives () achieve yields of 83–88%, suggesting that the piperazine-pyridazine scaffold of the target compound could be synthesized with similar efficiency. The ethoxy and propoxy groups may enhance solubility compared to halogenated analogues, though this requires experimental validation.
Molecular Weight and Lipophilicity
*LogP values estimated using fragment-based methods.
Key Research Findings and Implications
- Receptor Selectivity : Substituent electronegativity (e.g., ethoxy vs. chloro-fluoro) critically impacts receptor binding. Halogenation improves metabolic stability but may reduce solubility .
- Synthetic Feasibility : Piperazine-containing scaffolds are synthetically accessible with high yields, enabling rapid optimization of substituents for target engagement .
- Therapeutic Potential: Pyridazine-piperazine derivatives are understudied for serotonin/dopamine modulation compared to urea or azaindole analogues, suggesting a gap for further exploration .
Biological Activity
The compound 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is a synthetic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications. The information is compiled from various research studies and authoritative sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-(4-ethoxybenzoyl)piperazine with 6-propoxypyridazine derivatives. The reaction conditions, including solvent choice and temperature, can significantly influence the yield and purity of the final product. Analytical techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
General Reaction Scheme
-
Starting Materials :
- 4-(4-ethoxybenzoyl)piperazine
- 6-propoxypyridazine
-
Reaction Conditions :
- Solvent: Typically DMF or DMSO
- Temperature: Reflux conditions for several hours
-
Purification :
- Column chromatography followed by recrystallization.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a series of studies on piperazine derivatives have shown their ability to inhibit tumor cell proliferation in vitro and in vivo models.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15.2 | Induction of apoptosis |
| Similar Piperazine Derivative | MCF-7 (breast cancer) | 10.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase.
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial effects.
Case Study 1: Antitumor Efficacy in Animal Models
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound in xenograft models using A549 lung cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited synergistic effects when combined with standard antibiotics, suggesting a potential role in enhancing antibiotic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
